molecular formula C19H23F3N2O3 B5978286 octahydro-2H-quinolizin-1-ylmethyl [4-(trifluoromethyl)benzoyl]carbamate

octahydro-2H-quinolizin-1-ylmethyl [4-(trifluoromethyl)benzoyl]carbamate

货号 B5978286
分子量: 384.4 g/mol
InChI 键: NQVBWFWHAOFIKR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TFB-TBOA is a potent and selective inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the clearance of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in a wide range of neurological and psychiatric disorders. TFB-TBOA has been used to study the role of EAATs in these disorders and to develop new treatments that target glutamate signaling.

作用机制

TFB-TBOA inhibits the activity of octahydro-2H-quinolizin-1-ylmethyl [4-(trifluoromethyl)benzoyl]carbamate by binding to the substrate binding site and blocking the transport of glutamate into the cell. This leads to increased levels of extracellular glutamate and altered synaptic transmission. TFB-TBOA has been shown to be a potent and selective inhibitor of this compound, with little effect on other glutamate receptors or transporters.
Biochemical and physiological effects:
TFB-TBOA has been shown to have a wide range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, TFB-TBOA can enhance synaptic transmission and increase the release of neurotransmitters. At high concentrations, it can lead to excitotoxicity and cell death. TFB-TBOA has been shown to be effective in reducing seizure activity in animal models of epilepsy and in improving cognitive function in animal models of Alzheimer's disease.

实验室实验的优点和局限性

TFB-TBOA has several advantages for use in lab experiments. It is a potent and selective inhibitor of octahydro-2H-quinolizin-1-ylmethyl [4-(trifluoromethyl)benzoyl]carbamate, making it a valuable tool for studying glutamate signaling. It has been extensively characterized in vitro and in vivo, with well-established protocols for its use. However, TFB-TBOA has several limitations. It can be toxic at high concentrations, making it difficult to use in some experiments. It is also a relatively expensive compound, which can limit its availability for some researchers.

未来方向

There are several future directions for research involving TFB-TBOA. One area of interest is the development of new treatments for neurological and psychiatric disorders that target glutamate signaling. TFB-TBOA has shown promise in animal models of epilepsy, stroke, and Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of new compounds that selectively target different subtypes of octahydro-2H-quinolizin-1-ylmethyl [4-(trifluoromethyl)benzoyl]carbamate. TFB-TBOA is a potent inhibitor of all this compound, but there is evidence that different subtypes may have distinct roles in glutamate signaling. Finally, there is a need for further research into the long-term effects of TFB-TBOA on synaptic transmission and neuronal function. While TFB-TBOA has been extensively studied in vitro and in vivo, its long-term effects on neuronal health and function are not well understood.

合成方法

The synthesis of TFB-TBOA involves several steps, including the protection of the amine group, the coupling of the benzoyl chloride to the protected amine, and the deprotection of the amine and ester groups. The final product is obtained through recrystallization and purification. The synthesis of TFB-TBOA is a complex and time-consuming process, but it has been optimized to produce high yields of pure product.

科学研究应用

TFB-TBOA has been used extensively in neuroscience research to study the role of octahydro-2H-quinolizin-1-ylmethyl [4-(trifluoromethyl)benzoyl]carbamate in various neurological and psychiatric disorders. It has been shown to be effective in reducing the activity of this compound in vitro and in vivo, leading to increased levels of extracellular glutamate and altered synaptic transmission. TFB-TBOA has been used to study the role of this compound in conditions such as epilepsy, stroke, and schizophrenia, and to develop new treatments that target glutamate signaling.

属性

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(trifluoromethyl)benzoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N2O3/c20-19(21,22)15-8-6-13(7-9-15)17(25)23-18(26)27-12-14-4-3-11-24-10-2-1-5-16(14)24/h6-9,14,16H,1-5,10-12H2,(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVBWFWHAOFIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。